Cas no 926-56-7 (1,3-Pentadiene,4-methyl-)

1,3-Pentadiene,4-methyl- structure
1,3-Pentadiene,4-methyl- structure
1,3-Pentadiene,4-methyl-
926-56-7
C6H10
82.1436018943787
808872

1,3-Pentadiene,4-methyl- Properties

Names and Identifiers

    • 1,3-Pentadiene,4-methyl-
    • 4-METHYL-1,3-PENTADIENE
    • 1,1-Dimethyl-1,3-butadiene
    • 1,3-pentadiene,4-methyl
    • 2-methyl-2,4-pentadiene
    • 2-methylpenta-2,4-diene
    • 4-methyl-3-pentadiene
    • 4-Methylpenta-1,3-diene
    • dimethyl-butadiene
    • 4-Methyl-1,3-pentadiene (ACI)
    • 1,1-Dimethylbutadiene
    • +Expand
    • CJSBUWDGPXGFGA-UHFFFAOYSA-N
    • 1S/C6H10/c1-4-5-6(2)3/h4-5H,1H2,2-3H3
    • C=C/C=C(\C)/C

Computed Properties

  • 82.07830
  • 0
  • 0
  • 1
  • 6
  • 64.1
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.7
  • nothing
  • 0

Experimental Properties

  • 2.13860
  • 0.00000
  • n20/D 1.452
  • 75-77 °C
  • -94.9°C (estimate)
  • -18 °C
  • colorless liquid
  • Not easy to water
  • 0.718 g/mL at 20 °C(lit.)

1,3-Pentadiene,4-methyl- Security Information

  • 3
  • 3.1
  • S16; S36; S62
  • II
  • R11; R65
  • F F Xn Xn
  • UN 2461 3/PG 2
  • II
  • 11-65
  • 3.1

1,3-Pentadiene,4-methyl- Customs Data

  • 29339990
  • China Customs Code:

    2901299090

    Overview:

    2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported

    Summary:

    2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1,3-Pentadiene,4-methyl- Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0062QF-50mg
4-METHYL-1,3-PENTADIENE
926-56-7 95%
50mg
$452.00
Enamine
EN300-7156961-0.05g
4-methylpenta-1,3-diene
926-56-7 95%
0.05g
$315.0

1,3-Pentadiene,4-methyl- Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Reference
Synthetic applications of phosphoryl-stabilized anions
Wadsworth, William S. Jr., Organic Reactions (Hoboken, 1977, 25,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Platinum Solvents: Toluene ;  15 h, reflux
Reference
Direct Olefination of Alcohols with Sulfones by Using Heterogeneous Platinum Catalysts
Siddiki, S. M. A. Hakim; Touchy, Abeda Sultana; Kon, Kenichi; Shimizu, Ken-ichi, Chemistry - A European Journal, 2016, 22(17), 6111-6119

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Toluene ;  2 h, rt
1.2 15 min, rt; overnight, rt
Reference
Z-Selective Metathesis Homocoupling of 1,3-Dienes by Molybdenum and Tungsten Monoaryloxide Pyrrolide (MAP) Complexes
Townsend, Erik M.; Schrock, Richard R.; Hoveyda, Amir H., Journal of the American Chemical Society, 2012, 134(28), 11334-11337

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Zinc chloride
Reference
Reaction gas chromatography on zinc. II. Carbonyl compounds
Cap, Lubomir; Tayebe, Marghiche, Acta Universitatis Palackianae Olomucensis, 1984, 79, 95-100

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Dichloromethane-d2 ;  12 h, rt
Reference
Carbon-Carbon Bond Formation by Cumulene Insertion into "Rh(μ-CH2)M" Moieties (M = Ru, Os): Roles of the Cumulenes and the Metals in Product Formation
Chokshi, Amala; Rowsell, Bryan D.; Trepanier, Steven J.; Ferguson, Michael J.; Cowie, Martin, Organometallics, 2004, 23(20), 4759-4770

Synthetic Circuit 6

Reaction Conditions
Reference
Equilibrium of isomerization of 2-methylpentadienes
Petrova-Kuminskaya, S. V.; Roganov, G. N.; Kabo, G. Ya., Neftekhimiya, 1984, 24(4), 485-90

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Methyldiphenylphosphine
Reference
Preparation of carbonyl compounds from allylic alcohols catalyzed by cationic iridium complexes
Baudry, Denise; Ephritikhine, Michel; Felkin, Hugh, Nouveau Journal de Chimie, 1978, 2(4), 355-6

Synthetic Circuit 8

Reaction Conditions
Reference
Density functional theory and ab initio study on the reaction mechanisms of the homogeneous, unimolecular elimination kinetics of selected 1-chloroalkenes in the gas phase
Mora, Jose R.; Lezama, Jesus; Berroteran, Neydher; Cordova, Tania; Chuchani, Gabriel, International Journal of Quantum Chemistry, 2012, 112(24), 3729-3738

Synthetic Circuit 9

Reaction Conditions
Reference
Catalytic hydromagnesation of di- and polymethyl-substituted 1,3-butadienes
Viktorov, N. B.; Zubritskii, L. M., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 1999, 35(12), 1755-1765

Synthetic Circuit 10

Reaction Conditions
Reference
Vinylidenes As Intermediates in Thermal Cyclopropene-to-Acetylene Rearrangements
Likhotvorik, Igor R.; Brown, Duncan W.; Jones, Maitland Jr., Journal of the American Chemical Society, 1994, 116(14), 6175-8

Synthetic Circuit 11

Reaction Conditions
Reference
Method of producing a mixture of 2-methyl- and 4-methyl-1,3-pentadienes
, USSR, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Computational and ultraviolet photoelectron spectroscopic evidence that (Z)-2-methyl-1,3-pentadiene prefers twisted s-cis conformers in the gas phase
Werstiuk, Nick Henry; Timmins, George; Ma, Jiangong; Wildman, Timothy A., Canadian Journal of Chemistry, 1992, 70(7), 1971-7

Synthetic Circuit 13

Reaction Conditions
Reference
Methylpentadiene
, Japan, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Study of catalytic reactions of tetrahydro-β-furylmethanols on alumina
Infarnet, Yves; Accary, Armand; Huet, Jean, Bulletin de la Societe Chimique de France, 1980, 261, 261-6

Synthetic Circuit 15

Reaction Conditions
Reference
Dehydration of β,γ-unsaturated alcohols in ethyl sulfoxide
Bellamy, Anthony J.; Cooper, Robert S.; Crilly, William; Meldrum, Donald R. B.; Truslove, Neil J., Journal of the Chemical Society, 1978, (12), 1309-12

Synthetic Circuit 16

Reaction Conditions
Reference
Diene compounds
, Japan, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Photochemical transformation of 3-methyl-4-caren-2-one into derivatives of 3,3,7-trimethyl-4,6-octadienoic acid. Revised stereochemical assignments
Bellamy, A. J.; Crilly, W., Journal of the Chemical Society, 1972, (4), 395-9

Synthetic Circuit 18

Reaction Conditions
Reference
Synthesis and reactions of yomogi alcohol. Conversion of the artemisyl skeleton to the santolinyl skeleton by a 1,2-shift of a vinyl group. Synthesis of santolinatriene
Thomas, Alan F.; Pawlak, Waltraud, Helvetica Chimica Acta, 1971, 54(7), 1822-45

Synthetic Circuit 19

Reaction Conditions
Reference
Syntheses based on the liquid-phase oxidation of 2-methyl-2-pentene
Mantyukov, G. D.; Kryukov, S. I.; Belorossov, E. L.; Farberov, M. I., Uchenye Zapiski Yaroslavskogo Tekhnologicheskogo Instituta, 1969, 11, 193-9

Synthetic Circuit 20

Reaction Conditions
Reference
Preparation of methylpentadiene by the dehydrogenation of isohexenes
Kryukov, S. I.; Kut'in, A. M.; Vernova, T. P.; Eratova, V. L., Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1969, 42(7), 1623-7

1,3-Pentadiene,4-methyl- Raw materials

1,3-Pentadiene,4-methyl- Preparation Products

1,3-Pentadiene,4-methyl- Related Literature

926-56-7 (1,3-Pentadiene,4-methyl-) Related Products

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